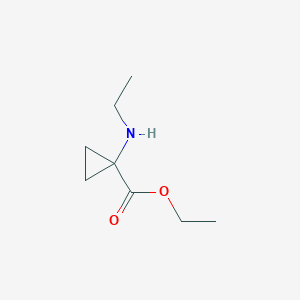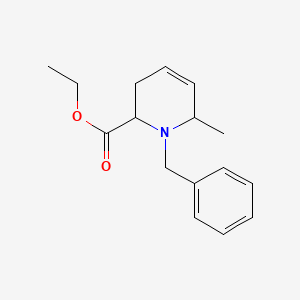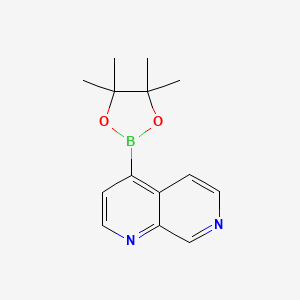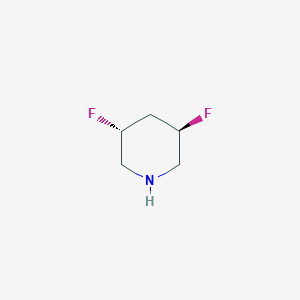![molecular formula C21H28N2O2S B13348126 2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine CAS No. 1202647-54-8](/img/structure/B13348126.png)
2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine is a novel compound known for its high affinity as an antagonist for κ-opioid receptors. This compound has shown significant potential in pharmacological research, particularly in the treatment of depression and addiction disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine involves several steps, starting with the preparation of the biphenyl sulfonyl intermediate. This intermediate is then reacted with 2-methylpropan-1-amine under controlled conditions to yield the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfonyl position.
Scientific Research Applications
2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of sulfonyl-containing molecules.
Biology: Investigated for its interactions with biological receptors, particularly κ-opioid receptors.
Medicine: Explored for its potential therapeutic effects in treating depression and addiction disorders.
Mechanism of Action
The compound exerts its effects primarily through antagonism of κ-opioid receptors. By binding to these receptors, it inhibits their activity, which can lead to antidepressant-like effects and attenuation of stress-related behaviors. The molecular targets include human, rat, and mouse κ-opioid receptors, with high affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Naltrexone: Another κ-opioid receptor antagonist, but with different chemical structure and pharmacokinetic properties.
Buprenorphine: A partial agonist at κ-opioid receptors, used in the treatment of opioid addiction.
Naloxone: An opioid receptor antagonist with broader activity across different opioid receptors.
Uniqueness
2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine is unique due to its high selectivity and affinity for κ-opioid receptors, making it a valuable tool in pharmacological research. Its distinct chemical structure also allows for specific interactions with the target receptors, providing insights into the development of new therapeutic agents .
Properties
CAS No. |
1202647-54-8 |
|---|---|
Molecular Formula |
C21H28N2O2S |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine |
InChI |
InChI=1S/C21H28N2O2S/c1-17(2)15-22-16-18-9-11-19(12-10-18)20-7-3-4-8-21(20)26(24,25)23-13-5-6-14-23/h3-4,7-12,17,22H,5-6,13-16H2,1-2H3 |
InChI Key |
OWVIKBRKPCTDEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


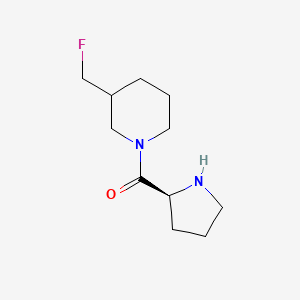
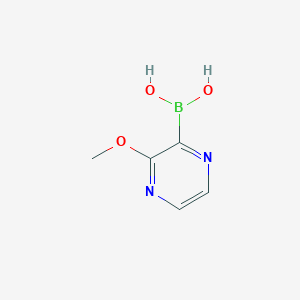
![2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-ol](/img/structure/B13348053.png)
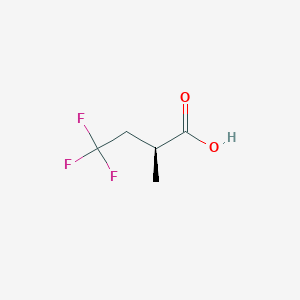


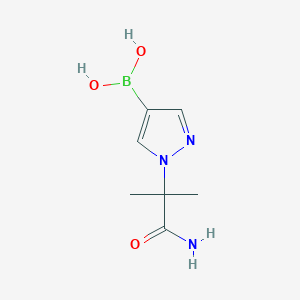
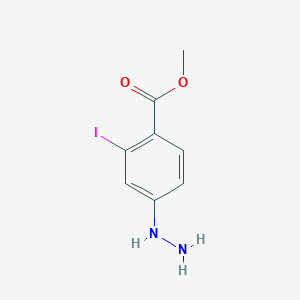

![4-(4-Methylpiperazin-1-yl)-3-(2-oxopropylidene)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B13348092.png)
